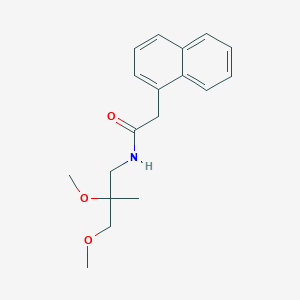

N-(2,3-dimethoxy-2-methylpropyl)-2-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene-based acetamide derivatives can involve different strategies. For instance, a one-step method was reported for the synthesis of a complex naphthalene sulfonate derivative by treating a naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of K2CO3 in acetonitrile . Another example includes the synthesis of a naphthalene-based acetamide with anti-angiogenic activity, which was identified as a potent inhibitor of aminopeptidase N . These methods highlight the versatility of synthetic approaches for creating naphthalene acetamide derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides can be characterized using various spectroscopic techniques. For example, the structure of a naphthalene sulfonate derivative was confirmed using MS, FTIR, 1H NMR, 13C NMR, and other NMR techniques, which allowed for the differentiation of chemical shifts . The crystal structure of another derivative was determined using single-crystal X-ray diffraction, revealing the presence of N-H···O and C-H···O contacts, as well as weak C-H···π and Se···N interactions .

Chemical Reactions Analysis

The reactivity of naphthalene-based acetamides can be influenced by their functional groups. For instance, the presence of a hydroxamate group in one derivative provided metal-chelating properties, which contributed to its role as an inhibitor of aminopeptidase N . The study of another derivative demonstrated the importance of noncovalent interactions, such as hydrogen bonding and halogen bonding, in stabilizing the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides can be diverse. For example, the crystallographic analysis of a melatonin analog revealed that the naphthalene ring is planar, and the orientation of the side chain allows for parallel alignment with the aromatic group . The design and synthesis of a series of derivatives also provided insights into the structural characteristics of these compounds, which were characterized by 1H NMR, IR, and MS . These properties are crucial for understanding the potential applications of these compounds in various fields, including pharmaceuticals.

Aplicaciones Científicas De Investigación

Molecular Interaction and Structural Analysis

A study on a closely related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, detailed its synthesis and structural characteristics, including molecular interactions like hydrogen and halogen bonding. The research also explored its cytotoxicity and redox profile, utilizing techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis to confirm the structure and investigate the stabilization of crystal packing through noncovalent interactions (Gouda et al., 2022).

Catalytic Synthesis

Another study focused on the use of nano magnetite as a catalyst for the synthesis of derivatives involving naphthalene and acetamide under ultrasound irradiation. This demonstrates the compound's utility in facilitating efficient, solvent-free chemical reactions, showcasing the potential of related naphthalene derivatives in synthetic chemistry (Mokhtary & Torabi, 2017).

Novel Syntheses and Potential Therapeutic Applications

Research into N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives explored their design and synthesis, hinting at the compound's relevance in developing new chemical entities with potential therapeutic applications (Yang Jing, 2010).

Anti-angiogenic Activity

A derivative, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified as a potent inhibitor of aminopeptidase N, exhibiting anti-angiogenic activity. This suggests the utility of naphthalene-acetamide derivatives in targeting specific biological pathways for therapeutic purposes (Lee et al., 2005).

Thermoelectric and Transistor Applications

Fused lactam polymers incorporating naphthalene cores have been synthesized for use in thermoelectric and transistor applications, showcasing the electronic performance benefits of aryl core contraction. This indicates the potential of naphthalene derivatives in the development of high-performance materials for electronic applications (Chen et al., 2020).

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(22-3,13-21-2)12-19-17(20)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTGCBWLOAEQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(COC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)

![Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2516664.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)